

Spectral Analysis of 2-Butylsulfanyl-1H-Benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-butylsulfanyl-1H-benzimidazole

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This technical guide provides an in-depth analysis of the spectral properties of **2-butylsulfanyl-1H-benzimidazole**, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities, and a thorough understanding of their structural and electronic characteristics is crucial for the development of new therapeutic agents.^{[1][2][3]} This document outlines the expected spectral data based on the analysis of structurally related compounds, details the experimental protocols for its synthesis and characterization, and visualizes key processes related to its preparation and potential mechanism of action.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **2-butylsulfanyl-1H-benzimidazole**. These predictions are derived from experimental data of structurally analogous compounds, including 2-alkylthio- and 2-benzylthio-benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5 - 12.5	br s	1H	N-H (benzimidazole)
~7.20 - 7.60	m	4H	Ar-H (benzimidazole)
~3.25	t	2H	S-CH ₂ -
~1.75	sextet	2H	-CH ₂ -CH ₂ -CH ₃
~1.50	sextet	2H	-CH ₂ -CH ₃
~0.95	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~151.5	C2 (N-C-S)
~139.0	C3a/C7a
~122.0	C4/C7
~115.0	C5/C6
~31.0	S-CH ₂ -
~30.5	-CH ₂ -CH ₂ -CH ₃
~22.0	-CH ₂ -CH ₃
~13.5	-CH ₃

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2960, 2870	Medium-Strong	Aliphatic C-H stretch
~1620	Medium	C=N stretch
~1440	Strong	Aromatic C=C stretch
~1270	Medium	C-N stretch
~740	Strong	Aromatic C-H bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
206	High	[M] ⁺ (Molecular Ion)
149	Medium	[M - C ₄ H ₉] ⁺
133	Medium	[M - SC ₄ H ₉] ⁺
118	Low	Benzimidazole fragment
91	Low	[C ₆ H ₅ N] ⁺

Experimental Protocols

The following protocols describe the synthesis and spectral analysis of **2-butylsulfanyl-1H-benzimidazole**.

Synthesis of 2-Butylsulfanyl-1H-Benzimidazole

This procedure is adapted from the synthesis of similar 2-alkylthio-benzimidazole derivatives.

Materials:

- 2-Mercaptobenzimidazole

- 1-Bromobutane
- Potassium Carbonate (anhydrous)
- Ethanol (anhydrous)
- Ethyl acetate
- Hexane

Procedure:

- Dissolve 2-mercaptobenzimidazole (1.0 g, 6.66 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.
- Add anhydrous potassium carbonate (1.1 g, 7.99 mmol) to the solution.
- Add 1-bromobutane (0.91 mL, 7.99 mmol) dropwise to the stirred suspension.
- Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane (3:7) eluent.
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **2-butylsulfanyl-1H-benzimidazole** as a solid.

Spectral Analysis

Instrumentation:

- NMR: Bruker Avance 400 MHz spectrometer.
- FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer.

- Mass Spectrometry: Agilent 7890B GC coupled to a 5977A MSD.
- UV-Vis: Shimadzu UV-2600 UV-Vis spectrophotometer.

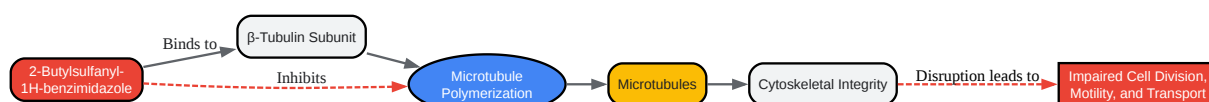
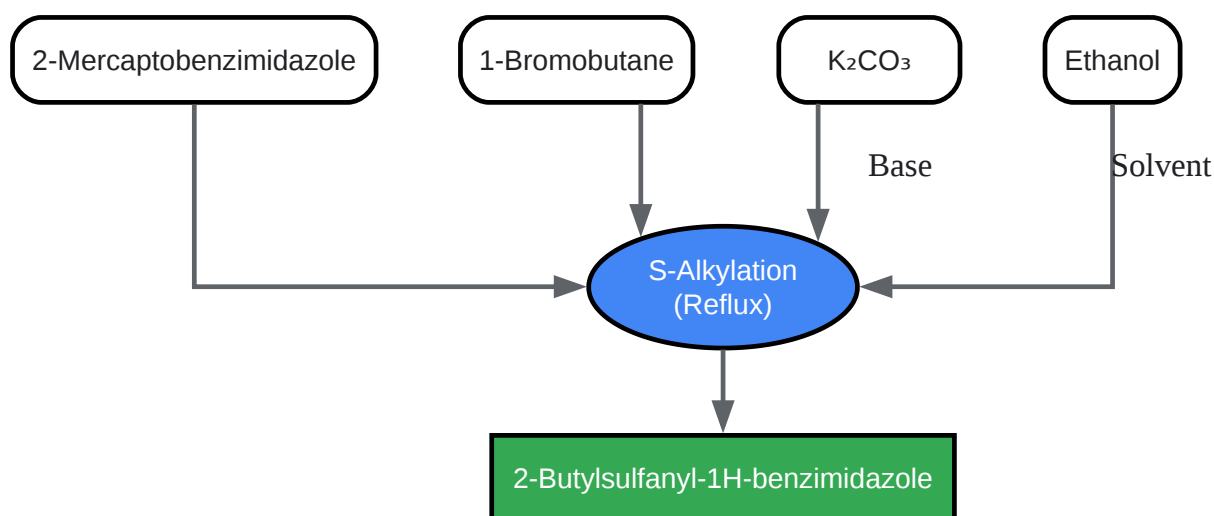
Methodologies:

- ^1H and ^{13}C NMR: Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Spectra are recorded at room temperature.
- FT-IR: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Mass Spectrometry: The sample is introduced into the gas chromatograph and ionized by electron impact (70 eV). The mass spectrum is recorded over a mass range of m/z 50-500.
- UV-Vis Spectroscopy: A dilute solution of the compound in ethanol is prepared. The absorbance spectrum is recorded in the range of 200-400 nm using a quartz cuvette.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2-butylsulfanyl-1H-benzimidazole**.



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